BM212
BM212
BM212 is an antimycobacterial compound. It inhibits the growth of laboratory and clinical isolate M. tuberculosis strains (MICs = 0.7-1.5 μg/ml), including strains resistant to ethambutol, isoniazid, rifampicin, and rifabutin. BM212 also inhibits the growth of M. fortuitum, M. smegmatis, M. kansasii, and M. avium strains (MICs = 3.1-12.5, 3.1-25, 3.1-6.2, and 0.4-3.1 μg/ml, respectively). It inhibits replication of intracellular M. tuberculosis in infected U937 macrophages in a dose-dependent manner at concentrations ranging from 0.5-10 μg/ml. Some M. smegmatis, M. bovis BCG, and M. tuberculosis H37Rv mutant strains carry mutations in the mycobacterium membrane protein large 3 (mmpL3) gene and are resistant to BM212, indicating mmpL3 is likely a cellular target of BM212.2
BM-212 is a potent antimycobacterial agent and MmpL3 inhibitor. BM-212 was shown to possess strong inhibitory activity against both Mycobacterium tuberculosis and some nontuberculosis mycobacteria. BM212 was inhibitory to drug-resistant mycobacteria and also exerted bactericidal activity against intracellular bacilli residing in the U937 human histiocytic lymphoma cell line.
BM-212 is a potent antimycobacterial agent and MmpL3 inhibitor. BM-212 was shown to possess strong inhibitory activity against both Mycobacterium tuberculosis and some nontuberculosis mycobacteria. BM212 was inhibitory to drug-resistant mycobacteria and also exerted bactericidal activity against intracellular bacilli residing in the U937 human histiocytic lymphoma cell line.
Brand Name:
Vulcanchem
CAS No.:
146204-42-4
VCID:
VC0521556
InChI:
InChI=1S/C23H25Cl2N3/c1-17-19(16-27-13-11-26(2)12-14-27)15-23(18-3-5-20(24)6-4-18)28(17)22-9-7-21(25)8-10-22/h3-10,15H,11-14,16H2,1-2H3
SMILES:
CC1=C(C=C(N1C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)CN4CCN(CC4)C
Molecular Formula:
C23H25Cl2N3
Molecular Weight:
414.4 g/mol
BM212
CAS No.: 146204-42-4
Cat. No.: VC0521556
Molecular Formula: C23H25Cl2N3
Molecular Weight: 414.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | BM212 is an antimycobacterial compound. It inhibits the growth of laboratory and clinical isolate M. tuberculosis strains (MICs = 0.7-1.5 μg/ml), including strains resistant to ethambutol, isoniazid, rifampicin, and rifabutin. BM212 also inhibits the growth of M. fortuitum, M. smegmatis, M. kansasii, and M. avium strains (MICs = 3.1-12.5, 3.1-25, 3.1-6.2, and 0.4-3.1 μg/ml, respectively). It inhibits replication of intracellular M. tuberculosis in infected U937 macrophages in a dose-dependent manner at concentrations ranging from 0.5-10 μg/ml. Some M. smegmatis, M. bovis BCG, and M. tuberculosis H37Rv mutant strains carry mutations in the mycobacterium membrane protein large 3 (mmpL3) gene and are resistant to BM212, indicating mmpL3 is likely a cellular target of BM212.2 BM-212 is a potent antimycobacterial agent and MmpL3 inhibitor. BM-212 was shown to possess strong inhibitory activity against both Mycobacterium tuberculosis and some nontuberculosis mycobacteria. BM212 was inhibitory to drug-resistant mycobacteria and also exerted bactericidal activity against intracellular bacilli residing in the U937 human histiocytic lymphoma cell line. |
|---|---|
| CAS No. | 146204-42-4 |
| Molecular Formula | C23H25Cl2N3 |
| Molecular Weight | 414.4 g/mol |
| IUPAC Name | 1-[[1,5-bis(4-chlorophenyl)-2-methylpyrrol-3-yl]methyl]-4-methylpiperazine |
| Standard InChI | InChI=1S/C23H25Cl2N3/c1-17-19(16-27-13-11-26(2)12-14-27)15-23(18-3-5-20(24)6-4-18)28(17)22-9-7-21(25)8-10-22/h3-10,15H,11-14,16H2,1-2H3 |
| Standard InChI Key | YWZIODCWLMCMMW-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(N1C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)CN4CCN(CC4)C |
| Canonical SMILES | CC1=C(C=C(N1C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)CN4CCN(CC4)C |
| Appearance | Solid powder |
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